
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in a variety of fields. BPP is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
HIV-1 Reverse Transcriptase Inhibition
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide derivatives have been explored for their potential in inhibiting HIV-1 reverse transcriptase. A study involving the synthesis and evaluation of piperidine-4-yl-aminopyrimidine derivatives, including compounds with N-phenyl piperidine analogs, highlighted their potency against wild-type HIV-1 and various NNRTI-resistant mutant viruses. This research suggests that specific structural modifications in the piperidine and pyrimidine moieties can significantly enhance antiviral activity, offering a promising avenue for developing new antiretroviral agents (Tang et al., 2010).
Antipsychotic Potential
Compounds structurally related to this compound have been synthesized and evaluated as potential antipsychotic agents. Heterocyclic analogs were assessed for their affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as their efficacy in antagonizing certain behaviors in animal models. The research revealed that specific derivatives exhibited potent antipsychotic-like activity with minimal side effects, indicating their potential utility in treating psychiatric disorders (Norman et al., 1996).
Pharmacological Property Modulation
The structural manipulation of N-alkyl-piperidine-2-carboxamides, including those with butyl substituents, has been investigated to modulate pharmacologically relevant properties such as basicity, lipophilicity, and metabolic stability. This research provides insights into how specific chemical modifications can influence the pharmacokinetic profile of compounds, potentially enhancing their therapeutic index and reducing adverse effects (Vorberg et al., 2016).
Kinase Inhibition for Cancer Therapy
Research into N-phenyl piperidine carboxamide derivatives has identified compounds with significant inhibitory activity against the Met kinase superfamily, which plays a crucial role in cancer cell proliferation and metastasis. These inhibitors have demonstrated potent antitumor effects in preclinical models, showing promise for the development of targeted cancer therapies (Schroeder et al., 2009).
Dual Src/Abl Kinase Inhibition
A series of compounds structurally related to this compound have been explored for their dual inhibitory effects on Src and Abl kinases, important targets in chronic myelogenous leukemia (CML) and other cancers. One such compound demonstrated complete tumor regressions in preclinical models with low toxicity, underscoring the therapeutic potential of dual kinase inhibitors in oncology (Lombardo et al., 2004).
Mecanismo De Acción
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of the piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Análisis Bioquímico
Biochemical Properties
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide interacts with PKB, a key enzyme in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The compound acts as an ATP-competitive inhibitor, showing nanomolar inhibitory activity and selectivity for PKB over the closely related kinase PKA .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on PKB . By inhibiting PKB, the compound can modulate various cellular processes, including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PKB and inhibiting its activity . This inhibition is ATP-competitive, meaning that the compound competes with ATP for binding to the active site of PKB .
Temporal Effects in Laboratory Settings
The effects of this compound on PKB activity and cellular processes can be observed over time in laboratory settings
Dosage Effects in Animal Models
While the compound has been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses
Metabolic Pathways
Given its role as a PKB inhibitor, it may be involved in the PI3K signaling pathway .
Subcellular Localization
Given its role as a PKB inhibitor, it may be localized to areas where PKB is active .
Propiedades
IUPAC Name |
N-butyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-3-11-21-20(25)16-9-12-24(13-10-16)18-14-19(23-15-22-18)26-17-7-5-4-6-8-17/h4-8,14-16H,2-3,9-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWGNMZIKJHJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

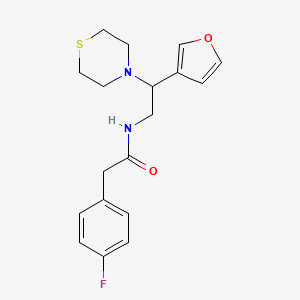
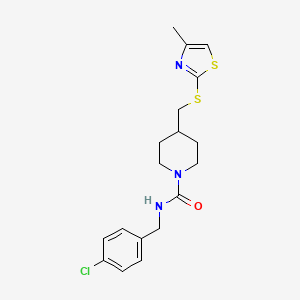

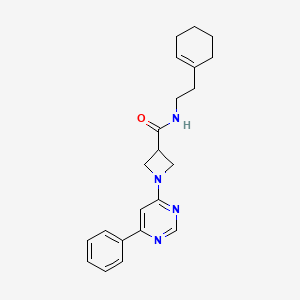
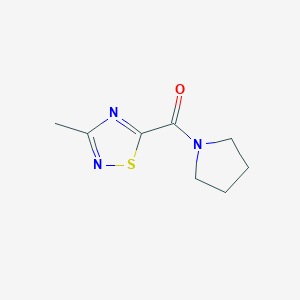
![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2843948.png)
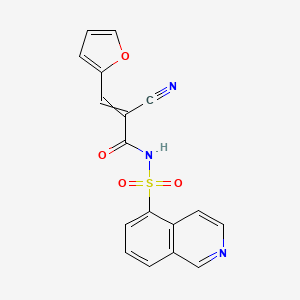
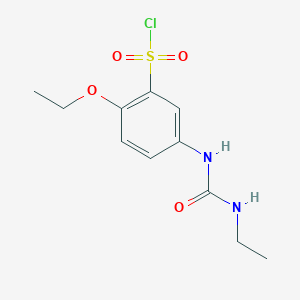
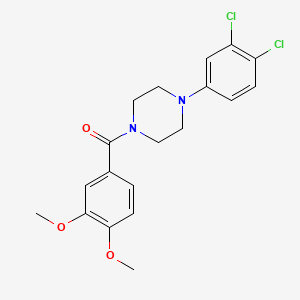
![N-[3-(methylcarbamoyl)-2-thienyl]-1-(2-thienylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2843954.png)
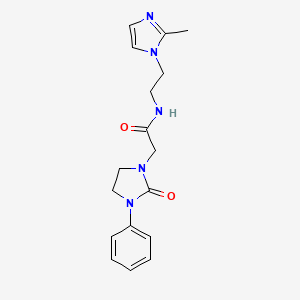
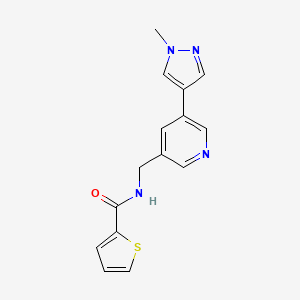
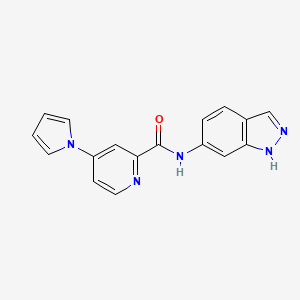
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843958.png)